molecular formula C19H16N2O4 B2741701 5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide CAS No. 618419-26-4

5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide

Cat. No.: B2741701
CAS No.: 618419-26-4
M. Wt: 336.347
InChI Key: CZWGARCLLUKWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The carboxylic acid group on the furan ring is converted to the carboxamide by reacting with 2-phenylethylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Amino derivatives: From the reduction of the nitro group

    Substituted phenyl derivatives: From substitution reactions on the phenyl ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-nitrophenyl)furan-2-carboxamide
  • N-(2-phenylethyl)furan-2-carboxamide
  • 5-(3-aminophenyl)-N-(2-phenylethyl)furan-2-carboxamide

Uniqueness

5-(3-nitrophenyl)-N-phenethylfuran-2-carboxamide is unique due to the presence of both the nitro group and the phenylethylamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(3-nitrophenyl)-N-(2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(20-12-11-14-5-2-1-3-6-14)18-10-9-17(25-18)15-7-4-8-16(13-15)21(23)24/h1-10,13H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWGARCLLUKWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.